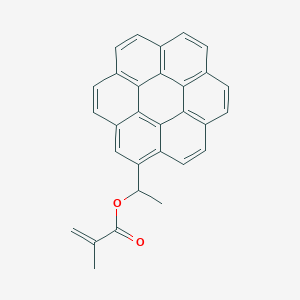![molecular formula C16H19O3P B14330277 [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid CAS No. 97531-60-7](/img/structure/B14330277.png)
[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid: is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a propyl chain, which is further substituted with a 2-methylphenyl and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid typically involves the reaction of appropriate phosphonic acid derivatives with substituted propyl chains. One common method is the reaction of a Grignard reagent with a chlorophosphine, followed by hydrolysis to yield the phosphonic acid . Another approach involves the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .
Industrial Production Methods: Industrial production of phosphonic acids often employs large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Análisis De Reacciones Químicas
Types of Reactions: [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine oxides or other reduced forms.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic rings can yield nitro-substituted derivatives, while oxidation of the phosphonic acid group can produce phosphonic acid esters .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid is used as a ligand in coordination chemistry and as a precursor for the synthesis of other organophosphorus compounds .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule, particularly in the development of enzyme inhibitors and as a probe for studying phosphonate metabolism .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, including as an anti-cancer agent and in the treatment of bone diseases due to its ability to target bone tissue .
Industry: Industrially, this compound is used in the production of flame retardants, plasticizers, and as an additive in lubricants and coatings .
Mecanismo De Acción
The mechanism of action of [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to various biological effects .
Comparación Con Compuestos Similares
3-(2-Methoxyphenyl)propionic acid: Similar in structure but with a methoxy group instead of a methyl group.
Phosphonic acid derivatives: Compounds with similar phosphonic acid groups but different substituents on the propyl chain.
Uniqueness: [3-(2-Methylphenyl)-1-phenylpropyl]phosphonic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a ligand, enzyme inhibitor, and its potential therapeutic applications set it apart from other phosphonic acid derivatives .
Propiedades
Número CAS |
97531-60-7 |
|---|---|
Fórmula molecular |
C16H19O3P |
Peso molecular |
290.29 g/mol |
Nombre IUPAC |
[3-(2-methylphenyl)-1-phenylpropyl]phosphonic acid |
InChI |
InChI=1S/C16H19O3P/c1-13-7-5-6-8-14(13)11-12-16(20(17,18)19)15-9-3-2-4-10-15/h2-10,16H,11-12H2,1H3,(H2,17,18,19) |
Clave InChI |
GUANQJMNZCJSSC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CCC(C2=CC=CC=C2)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(Cyclohex-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14330201.png)
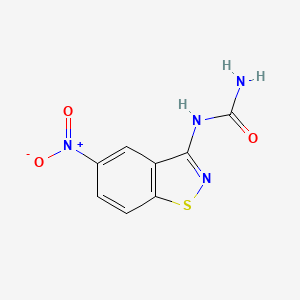
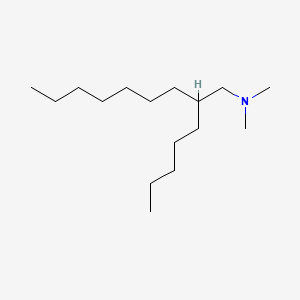
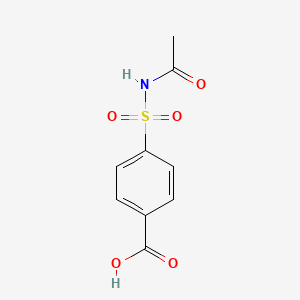
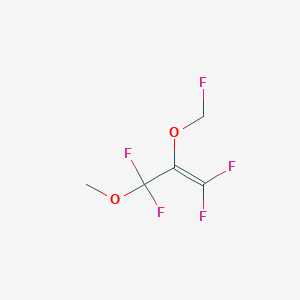
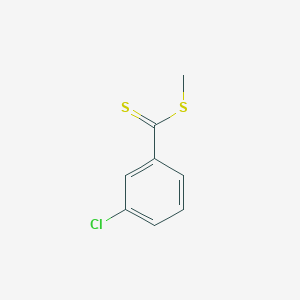
![S-[4-(4-Hydroxyphenoxy)butyl] dimethylcarbamothioate](/img/structure/B14330230.png)
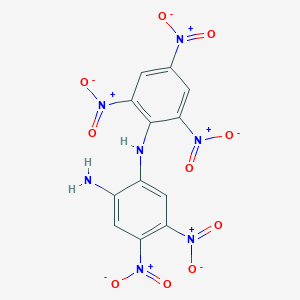

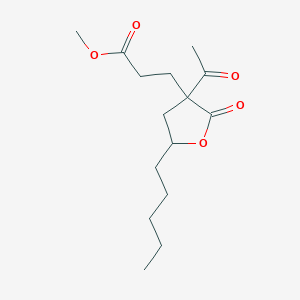
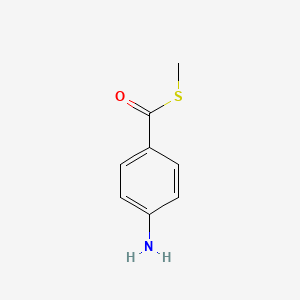
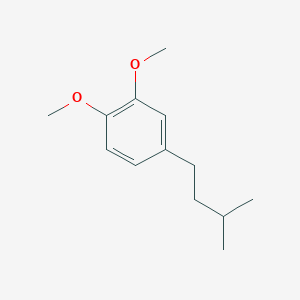
![1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine](/img/structure/B14330259.png)
